molecular formula C17H18FNO2 B5848490 N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide

N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide

Cat. No.: B5848490
M. Wt: 287.33 g/mol
InChI Key: PITGZDCLHSSKOK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide, also known as FMP-NPP, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell proliferation. Additionally, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting their DNA synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide in lab experiments is its potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells and bacteria, while having minimal effects on normal cells. Additionally, this compound has been shown to have good pharmacokinetic properties, making it a promising candidate for drug development. One limitation of using this compound in lab experiments is its cost and availability. This compound is a relatively new compound, and its synthesis can be complex and expensive.

Future Directions

There are several future directions for research on N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide. One area of research is the development of this compound analogs with improved potency and selectivity. Another area of research is the investigation of this compound's potential as a therapeutic agent for cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Overall, this compound is a promising compound with potential applications in drug discovery and development.

Synthesis Methods

N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide can be synthesized using a variety of methods, including the reaction of 3-fluoro-4-methylbenzoic acid with 2-methylphenoxyacetic acid in the presence of a coupling reagent and a base. Another method involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-methylphenoxyacetic acid in the presence of a base. Both methods have been used to synthesize this compound with high yields and purity.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide has been studied extensively for its potential applications in drug discovery and development. This compound has been shown to exhibit potent activity against several cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12-7-8-14(11-15(12)18)19-17(20)9-10-21-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITGZDCLHSSKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCOC2=CC=CC=C2C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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